![molecular formula C18H14N2O3S B2708449 Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone CAS No. 868214-27-1](/img/structure/B2708449.png)
Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone
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Description
Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone (abbreviated as FHC) exhibits interesting photoreactions. When exposed to UV light, it undergoes photolysis, forming dimeric photoproducts. These reactions occur in both aerated and de-aerated solutions, with different products detected in each case .
- Furan-containing compounds, including FHC derivatives, have been efficiently synthesized using microwave irradiation. This method offers advantages such as shorter reaction times and improved yields. Researchers explore these derivatives for their potential applications in drug discovery and materials science.
- While FHC itself may not exhibit significant antibacterial properties, its analogs have been studied. Nitrofurantoin derivatives, structurally related to FHC, were tested against gram-positive bacteria. Unfortunately, they showed limited activity against Staphylococcus aureus and Streptococcus faecium .
- The presence of electron-withdrawing groups, such as nitro and chloro substituents, in furan-containing compounds can influence their biological activity. For instance, urease inhibitors benefit from such substituents. Researchers have explored the potential of FHC derivatives as urease inhibitors .
- FHC derivatives with improved fluorescence properties have been investigated. These compounds can serve as fluorescent probes or sensors in biological and environmental studies .
Photophysics and Photochemistry
Microwave-Assisted Synthesis
Antibacterial Activity
Urease Inhibition
Fluorescent Probes and Sensors
properties
IUPAC Name |
furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-15-6-2-1-5-12(15)14-11-13(17-8-4-10-24-17)19-20(14)18(22)16-7-3-9-23-16/h1-10,14,21H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDPBRRTKIUOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone |
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